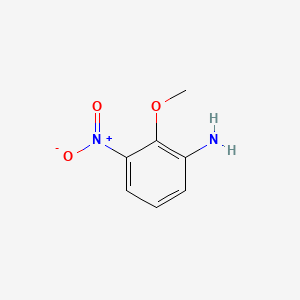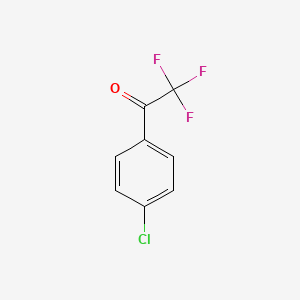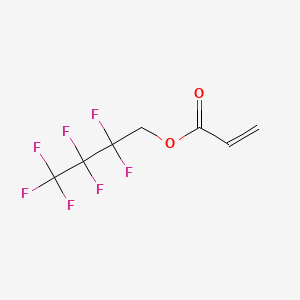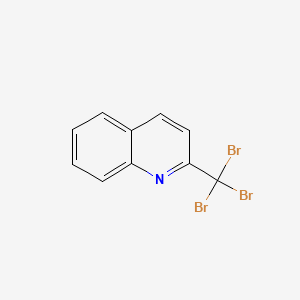
6-tert-Butyl-m-crésol
Vue d'ensemble
Description
Applications De Recherche Scientifique
6-tert-Butyl-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of antioxidants and other fine chemicals.
Biology: Employed in studies related to its antioxidant properties and potential biological activities.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Utilized in the production of rubber, lubricating oils, and as a disinfectant.
Mécanisme D'action
Target of Action
The primary target of 6-tert-Butyl-m-cresol is the Transient Receptor Potential Vanilloid 3 (TRPV3) . TRPV3 is a member of the TRPV group of transient receptor potential family of ion channels . It is known to be activated by temperatures greater than 33°C and is involved in heat sensation .
Mode of Action
6-tert-Butyl-m-cresol acts as an antioxidant . It donates hydrogen atoms from its hydroxyl group to free radicals, effectively neutralizing them. This prevents the propagation of oxidation reactions, protecting the material from degradation.
Biochemical Pathways
Instead, they react as weak organic acids . Phenols and cresols are much weaker as acids than common carboxylic acids .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its absorption and distribution in the body
Result of Action
The antioxidant action of 6-tert-Butyl-m-cresol can protect materials from oxidative degradation. In biological systems, this could potentially protect cells from damage caused by reactive oxygen species.
Action Environment
The action of 6-tert-Butyl-m-cresol can be influenced by environmental factors. For example, its solubility can affect its distribution in an aqueous environment . Furthermore, its reactivity as a weak organic acid means that its action can be influenced by the pH of the environment .
Analyse Biochimique
Biochemical Properties
6-tert-Butyl-m-cresol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to prevent oxidative damage. The compound is known to inhibit lipid peroxidation by donating hydrogen atoms to free radicals, thereby neutralizing them . Additionally, 6-tert-Butyl-m-cresol interacts with enzymes such as catalase and superoxide dismutase, enhancing their activity and further contributing to its antioxidant effects .
Cellular Effects
6-tert-Butyl-m-cresol has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as protein kinases and transcription factors . This compound also impacts gene expression by regulating the transcription of genes involved in oxidative stress response and cellular metabolism . Furthermore, 6-tert-Butyl-m-cresol has been observed to alter cellular metabolism by affecting the activity of metabolic enzymes and the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of 6-tert-Butyl-m-cresol involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity . It acts as an enzyme inhibitor by blocking the active sites of enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species . Additionally, 6-tert-Butyl-m-cresol influences gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-tert-Butyl-m-cresol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its antioxidant activity . Long-term studies have shown that 6-tert-Butyl-m-cresol can have sustained effects on cellular function, including prolonged activation of antioxidant enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-tert-Butyl-m-cresol vary with different dosages in animal models. At low doses, the compound exhibits beneficial antioxidant effects, enhancing the activity of antioxidant enzymes and reducing oxidative stress . At high doses, 6-tert-Butyl-m-cresol can have toxic effects, including liver damage and disruption of cellular metabolism . Threshold effects have been observed, with adverse effects becoming more pronounced at higher concentrations .
Metabolic Pathways
6-tert-Butyl-m-cresol is involved in various metabolic pathways, including those related to oxidative stress and lipid metabolism. The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing their activity and affecting metabolic flux . Additionally, 6-tert-Butyl-m-cresol can alter metabolite levels by modulating the production and degradation of key metabolic intermediates .
Transport and Distribution
Within cells and tissues, 6-tert-Butyl-m-cresol is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in lipid-rich regions of cells, such as membranes and lipid droplets, due to its hydrophobic nature . This localization can enhance its antioxidant effects by targeting areas prone to oxidative damage .
Subcellular Localization
The subcellular localization of 6-tert-Butyl-m-cresol is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and associated with cellular membranes . It can also be found in organelles such as mitochondria and the endoplasmic reticulum, where it exerts its antioxidant effects . The specific localization of 6-tert-Butyl-m-cresol can impact its activity and function within cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-tert-butyl-m-crésol implique généralement l'alkylation du m-crésol avec de l'alcool tert-butylique. Une méthode efficace utilise un solvant eutectique profond (DES) comme catalyseur. Dans ce processus, la caprolactame est utilisée comme accepteur de liaison hydrogène, et l'acide p-toluènesulfonique sert de donneur de liaison hydrogène . Les conditions de réaction sont optimisées à l'aide de la méthodologie des surfaces de réponse, et le catalyseur peut être recyclé, ce qui rend le processus à la fois efficace et respectueux de l'environnement .
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound implique souvent la réaction de l'isobutène avec du m-crésol en présence d'un catalyseur. La silice mésoporeuse modifiée chargée de centres actifs trimétalliques Nb/Mo/Cu est utilisée comme catalyseur, ce qui améliore considérablement le taux de conversion et la sélectivité du produit . La réaction est réalisée dans une chaudière de réaction d'alkylation, et le processus comprend des étapes de récupération et de recyclage des solvants et des catalyseurs pour améliorer le rendement et l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
Le 6-tert-butyl-m-crésol subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des quinones et d'autres produits d'oxydation.
Réduction : Les réactions de réduction peuvent le convertir en alcools correspondants.
Substitution : Il peut subir des réactions de substitution aromatique électrophile, telles que la nitration et la sulfonation.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : La nitration implique généralement de l'acide nitrique, tandis que la sulfonation utilise de l'acide sulfurique.
Principaux produits formés
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Alcools correspondants.
Substitution : Dérivés nitro et sulfonés.
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse d'antioxydants et d'autres produits chimiques fins.
Biologie : Employé dans des études liées à ses propriétés antioxydantes et à ses activités biologiques potentielles.
Industrie : Utilisé dans la production de caoutchouc, d'huiles lubrifiantes et comme désinfectant.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son comportement comme un acide organique faible en raison de la présence d'un groupe hydroxyle. Ce composé peut donner un proton, le rendant réactif dans divers processus chimiques . Ses propriétés antioxydantes sont attribuées à sa capacité à donner des atomes d'hydrogène, neutralisant ainsi les radicaux libres et empêchant les dommages oxydatifs .
Comparaison Avec Des Composés Similaires
Le 6-tert-butyl-m-crésol peut être comparé à d'autres composés similaires, tels que :
4,4’-Thiobis(this compound) : Ce composé a des propriétés antioxydantes similaires, mais inclut une liaison soufre, ce qui le rend plus efficace dans certaines applications.
2,6-Di-tert-butyl-p-crésol : Connu sous le nom de butylhydroxytoluène (BHT), il est largement utilisé comme antioxydant dans les aliments et les applications industrielles.
4,4’-Butylidenebis(this compound) : Ce composé a une liaison butylidène, offrant des propriétés uniques pour des utilisations industrielles spécifiques.
Le caractère unique du this compound réside dans sa structure spécifique, qui offre un équilibre entre la réactivité et la stabilité, ce qui le rend adapté à une large gamme d'applications.
Propriétés
IUPAC Name |
2-tert-butyl-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUQAVYLRNOXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026529 | |
| Record name | 2-Tert-Butyl-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to pale yellow liquid; Color may darken on exposure to light, air, or heat; [CHEMINFO] | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3054 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
224 °C AT 760 MM HG | |
| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
114 °C | |
| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3054 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN WATER; SOL IN ALCOHOL, ETHER, ACETONE, ORGANIC SOLVENTS | |
| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.922 AT 80 °C/4 °C | |
| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3054 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
88-60-8 | |
| Record name | 3-Methyl-6-tert-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-tert-Butyl-m-cresol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Tert-Butyl-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-tert-butyl-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-TERT-BUTYL-5-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXV32MJ2CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
46 °C | |
| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6-tert-Butyl-m-cresol is primarily recognized as an antioxidant. [, , ] It finds extensive use in various industries, including the manufacturing of polymers, plastics, and rubber products. [, ] For instance, it is incorporated into nitrile-butadiene rubber (NBR) gloves to enhance their stability and prevent degradation. []
ANone: While specific spectroscopic data is not available in the provided abstracts, its molecular formula is C11H16O and its molecular weight is 164.25 g/mol. Structurally, it is a phenol derivative with a tert-butyl group at the ortho position and a methyl group at the para position relative to the hydroxyl group.
A: Research indicates that 4,4'-thiobis (6-tert-butyl-m-cresol), a compound closely related to 6-tert-Butyl-m-cresol, acts as a thermal decomposition accelerator in polypropylene fiber production. [] When added to polypropylene, it influences the polymer chains' entanglement during the melt-spinning process, ultimately affecting the fiber's tensile strength and elongation properties. []
A: Yes, 6-tert-Butyl-m-cresol has been detected as a migrant in food-contact materials. A study revealed its presence, along with other compounds, migrating from nitrile-butadiene rubber (NBR) gloves into n-heptane, a food simulant. [] The migration level of 4,4'-butylidenedi(6-tert-butyl-m-cresol), a dimer of 6-tert-Butyl-m-cresol, was found to be 4.22 micrograms/cm2 into n-heptane. []
A: Research suggests that 6-tert-Butyl-m-cresol can activate the TRPV3 ion channel, a non-selective cation channel involved in thermosensation and potentially skin sensitization. [] It exhibits greater potency in activating TRPV3 compared to camphor. []
A: A study investigating the effects of early life exposure to 4,4'-butylidenebis (6-tert-butyl-m-cresol) (BB), a dimer of 6-tert-Butyl-m-cresol, on mice revealed potential neurobehavioral consequences. [] Exposure to low levels of BB through drinking water during prenatal and postnatal periods resulted in anxiety-related behavioral changes in adult mice. []
A: While not definitively proven, there are indications that 6-tert-Butyl-m-cresol might possess skin sensitization properties. [] It was identified as a potential sensitizer in a study investigating allergic reactions to a wound closure tape. [] Local lymph node assays confirmed its sensitization potential, suggesting a possible role in Type IV hypersensitivity reactions. []
A: Yes, 6-tert-Butyl-m-cresol can be incorporated into brake fluid formulations. [] Its inclusion, typically as an antioxidant, helps to enhance the fluid's stability and performance under high-temperature conditions encountered during braking. []
A: Yes, 6-tert-Butyl-m-cresol, identified as the antioxidant Santowhite, was found to contaminate polyallomer centrifuge tubes. [] This contamination poses a potential concern for experiments involving sensitive biological samples as it could interfere with results. [] Washing with acetone is recommended for its removal. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)











